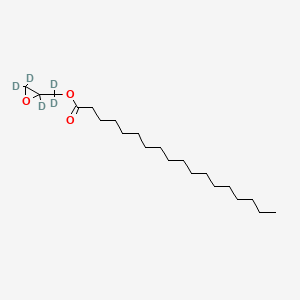
Glycidyl Stearate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stearic Acid Glycidyl Ester-d5 involves the esterification of stearic acid with glycidol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of Stearic Acid Glycidyl Ester-d5 involves large-scale esterification processes. The reaction mixture is subjected to purification steps, including distillation and crystallization, to obtain the pure ester. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions: Stearic Acid Glycidyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The glycidyl group can be oxidized to form corresponding diols.
Reduction: The ester bond can be reduced to yield alcohols.
Substitution: The glycidyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the glycidyl group under basic conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glycidyl esters.
Scientific Research Applications
Stearic Acid Glycidyl Ester-d5 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of Stearic Acid Glycidyl Ester-d5 involves its interaction with biological molecules through its glycidyl group. This group can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. In cancer research, it has been shown to induce the formation of tumors in animal models, suggesting its role in altering cellular pathways and promoting carcinogenesis .
Comparison with Similar Compounds
Glycidyl Stearate: A non-deuterated form of Stearic Acid Glycidyl Ester-d5, used in similar applications.
Glycidyl Palmitate: Another glycidyl ester with a shorter fatty acid chain, used in analytical and industrial applications.
Glycidyl Oleate: A glycidyl ester with an unsaturated fatty acid chain, used in the production of polymers and resins.
Uniqueness: Stearic Acid Glycidyl Ester-d5 is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry analysis. The presence of deuterium atoms enhances its stability and allows for precise quantification in complex mixtures .
Properties
Molecular Formula |
C21H40O3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D |
InChI Key |
OUQGOXCIUOCDNN-UITAJUKKSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


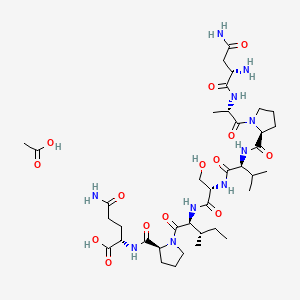

![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)

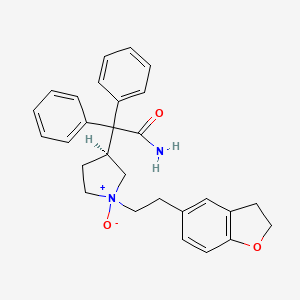

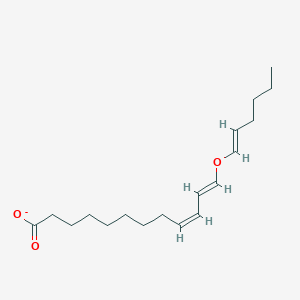
![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)


![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)
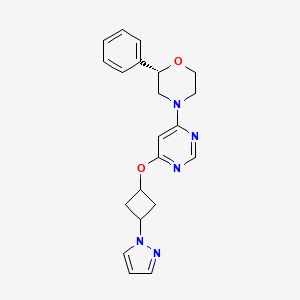
![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)
